molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No. B041476
CAS RN: 156755-23-6
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
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Description

6-Bromo-4-phenylchroman-2-one is a chemical compound with the CAS Number: 156755-23-6 . It has a molecular weight of 303.16 . The IUPAC name for this compound is 6-bromo-4-phenyl-2-chromanone .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-phenylchroman-2-one is 1S/C15H11BrO2/c16-11-6-7-14-13 (8-11)12 (9-15 (17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-4-phenylchroman-2-one is a solid at room temperature . It has a molecular weight of 303.16 .

Scientific Research Applications

Anticancer Activity

6-Bromo-4-phenylchroman-2-one: and its derivatives have been studied for their potential anticancer properties. The compound’s ability to inhibit tumor necrosis factor-alpha (TNF-α) makes it a candidate for cancer treatment research. TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Antidiabetic Potential

Research has indicated that chromanone derivatives, including 6-Bromo-4-phenylchroman-2-one , may exhibit antidiabetic effects. These compounds can be explored for their use in managing blood sugar levels and treating diabetes-related complications .

Antioxidant Properties

The antioxidant capacity of 6-Bromo-4-phenylchroman-2-one is significant due to its structural similarity to natural polyphenols. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases .

Antimicrobial and Antifungal Uses

This compound has shown promise in antimicrobial and antifungal applications. Its efficacy against a range of microbial and fungal strains makes it a valuable asset in the development of new treatments for infections .

Cosmetic Applications

6-Bromo-4-phenylchroman-2-one: derivatives have been used as active compounds in cosmetic preparations. They are utilized for the care, improvement, and refreshment of the texture of the skin and hair, and for the treatment of related defects like inflammation, allergies, or the wound healing process .

Neuroprotective Effects

Due to its anti-inflammatory and antioxidant activities, 6-Bromo-4-phenylchroman-2-one may also serve as a neuroprotective agent. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKFQGCDFMGUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387841
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-phenylchroman-2-one

CAS RN

156755-23-6
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of p-bromophenol (138 g, 0.8 mole), cinnamic acid (148 g, 1.0 mole), acetic acid (200 g) and conc. sulfuric acid was refluxed for 2 h. Volatile material was distilled at reduced pressure. The residual syrup was cooled and triturated with cold water, giving a semi-crystalline mass. This was washed extensively with water, saturated sodium carbonate and finally with water again. The material was filtered through a sintered glass funnel, and then mixed with an equal weight of ethanol. The slurry was stirred at room temperature for 1 h and then filtered. The resulting product was washed briefly with ethanol and then diisopropyl ether. After drying, 135 g (55.7%) of the title compound was isolated as white crystals, melting at 117° C.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Yield
55.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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